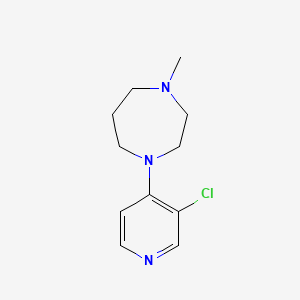

1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-14-5-2-6-15(8-7-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQRUHUHNVAVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane typically involves the reaction of 3-chloropyridine with 4-methyl-1,4-diazepane under specific conditions. One common method includes:

Nucleophilic Substitution: The reaction of 3-chloropyridine with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate.

Catalytic Hydrogenation: This step may be used to reduce any intermediate compounds formed during the synthesis.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane typically involves nucleophilic substitution reactions. A common method includes:

- Nucleophilic Substitution: Reaction of 3-chloropyridine with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate.

- Catalytic Hydrogenation: This may be employed to reduce any intermediate compounds formed during synthesis.

Industrial Production:

In industrial settings, large-scale production often utilizes nucleophilic substitution followed by purification processes like recrystallization or chromatography to achieve high purity levels.

Chemistry

This compound is primarily used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique diazepane ring structure allows for the development of derivatives with varied chemical properties.

Biology

Research has indicated that this compound acts as a ligand in biochemical assays, modulating biological pathways by interacting with specific molecular targets. It has been investigated for its potential to inhibit certain enzymes, thereby affecting cellular processes.

Medicine

The compound shows promise in therapeutic applications , particularly in:

- Antimicrobial Activity: Preliminary studies suggest it may exhibit activity against various pathogens.

- Anticancer Properties: Investigations are ongoing into its efficacy against cancer cell lines, with some studies indicating potential cytotoxic effects on specific cancer types.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced material performance.

Research into the biological activity of this compound has revealed several important findings:

- Antimicrobial Studies: The compound has been tested against various bacterial strains, showing promising results that warrant further investigation.

| Study | Pathogen Tested | Result |

|---|---|---|

| Study A | E. coli | Inhibition observed |

| Study B | Staphylococcus aureus | Moderate activity noted |

- Anticancer Research: Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Case Study on Antimicrobial Activity:

- Researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations.

-

Case Study on Anticancer Effects:

- A study focused on its effects on breast cancer cell lines demonstrated that the compound could induce cell death through apoptosis pathways.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Key Observations :

- Substituent Position : Chlorine at the 3-position on pyridine (target) vs. 2-position on pyrimidine () alters electronic distribution and steric interactions.

Choline Kinase Alpha Inhibition

highlights diazepane derivatives as Choline Kinase Alpha (ChoKα) inhibitors, a target in cancer therapy. Substituent modifications significantly impact potency:

Biological Activity

1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a chloropyridine moiety, contributing to its unique reactivity and biological profile. The molecular formula is C₁₁H₁₄ClN₃, with a molecular weight of 225.7 g/mol. The specific substitution pattern of the chloropyridine and the diazepane framework influences its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes, including lysyl oxidase-like 2 (LOXL2), which is involved in collagen cross-linking. By inhibiting LOXL2, the compound affects cellular processes such as adhesion, migration, and invasion.

- Cell Signaling Modulation : The compound has been investigated for its role as a ligand in biochemical assays, indicating its potential to modulate various signaling pathways within cells.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Studies have reported its effectiveness against various bacterial strains, suggesting potential therapeutic uses in treating infections.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cells by interfering with critical cellular pathways. For example, compounds structurally related to this compound have demonstrated significant tumor stasis in xenograft models .

Data Table: Biological Activities of this compound

Study on Anticancer Activity

In a notable study, this compound was tested against human gastric carcinoma xenografts. The results showed that the compound significantly inhibited tumor growth compared to control groups. This suggests that the compound could be a candidate for further development as an anticancer agent .

Enzyme Interaction Studies

Another investigation utilized surface plasmon resonance to assess the binding affinity of this compound to various enzymes. The findings indicated that the compound binds effectively to LOXL2, providing insights into its potential therapeutic applications in diseases characterized by abnormal collagen deposition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors like chloropyridine derivatives with diazepane intermediates. Key steps include nucleophilic substitution under inert atmospheres, using polar aprotic solvents (e.g., DMF or acetonitrile) and bases (e.g., K₂CO₃). Optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity. Reaction progress is monitored using TLC or HPLC .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural elucidation employs spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies substituents on the diazepane and pyridine rings (e.g., methyl group at C4, chlorine at C3-pyridine).

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry, critical for validating the chair conformation of the diazepane ring .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 226.0845) .

Q. What initial biological screening approaches are used to evaluate this compound’s activity?

- Methodological Answer : Preliminary assays include:

- Receptor binding studies : Radioligand competition assays (e.g., dopamine D2, serotonin 5-HT2A receptors) to measure IC₅₀ values.

- Cellular viability assays : MTT or resazurin-based tests in neuronal/immune cell lines to assess cytotoxicity.

- Dose-response curves : Log-concentration ranges (1 nM–100 µM) to identify effective doses .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry and simulate IR spectra .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., dopamine D2). Binding poses are validated via MD simulations (100 ns, AMBER force field) to assess stability .

Q. What strategies resolve contradictions in receptor selectivity profiles across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, ligand concentration). Solutions include:

- Comparative meta-analysis : Normalize data using standardized IC₅₀ metrics and Z-factor validation.

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs).

- Structural analogs : Synthesize derivatives with modified substituents to isolate key binding motifs .

Q. How can factorial design optimize synthesis or biological testing protocols?

- Methodological Answer : A 2³ factorial design evaluates factors like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) models interactions to maximize yield or potency. For example:

- Variables : Temperature (X₁), solvent (X₂: DMF vs. THF), base (X₃: K₂CO₃ vs. Et₃N).

- Response : Yield (%) or IC₅₀ (nM).

ANOVA identifies significant factors (p < 0.05), and contour plots guide optimal conditions .

Q. What advanced techniques characterize the compound’s pharmacokinetic properties?

- Methodological Answer :

- In vitro ADME : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation.

- BBB permeability : PAMPA-BBB model or MDCK-MDR1 monolayers to predict CNS penetration.

- Metabolite profiling : High-resolution LC-QTOF identifies phase I/II metabolites in hepatocyte incubations .

Theoretical and Methodological Considerations

Q. How can a conceptual framework guide research on this compound’s mechanism of action?

- Methodological Answer : Link hypotheses to established theories (e.g., "multireceptor affinity" for antipsychotics ). Define variables (e.g., receptor occupancy, signaling pathways) and select assays (e.g., β-arrestin recruitment) aligned with the framework. Bayesian networks integrate prior data to refine experimental designs .

Q. What role does crystal structure data play in rational drug design for diazepane derivatives?

- Methodological Answer : Crystal structures reveal conformational flexibility (e.g., boat vs. chair diazepane) impacting receptor fit. Pharmacophore models derived from X-ray data (e.g., halogen-bonding motifs from the chloropyridinyl group) guide scaffold modifications. Molecular dynamics assess stability of predicted conformers under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.